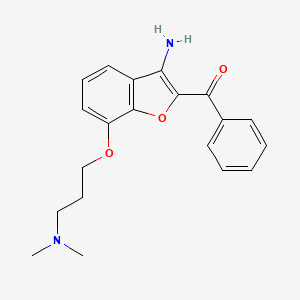
(3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-7-hydroxybenzofuran with 3-(dimethylamino)propyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with phenylmethanone under acidic conditions to yield the final compound .
Industrial Production Methods
the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
(3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The mechanism of action of (3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby affecting cellular pathways. The exact molecular targets and pathways are still under investigation, but it is known to interfere with cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-7-methoxy-1-benzofuran-2-yl)(phenyl)methanone
- (3-Amino-7-hydroxy-1-benzofuran-2-yl)(phenyl)methanone
- (3-Amino-7-(2-chloroethoxy)-1-benzofuran-2-yl)(phenyl)methanone)
Uniqueness
(3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone is unique due to the presence of the dimethylamino propoxy group, which imparts specific chemical properties and biological activities. This structural feature differentiates it from other benzofuran derivatives and contributes to its potential therapeutic applications .
Properties
CAS No. |
301538-63-6 |
|---|---|
Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[3-amino-7-[3-(dimethylamino)propoxy]-1-benzofuran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C20H22N2O3/c1-22(2)12-7-13-24-16-11-6-10-15-17(21)20(25-19(15)16)18(23)14-8-4-3-5-9-14/h3-6,8-11H,7,12-13,21H2,1-2H3 |
InChI Key |
LPOGLDFCOVWXRI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




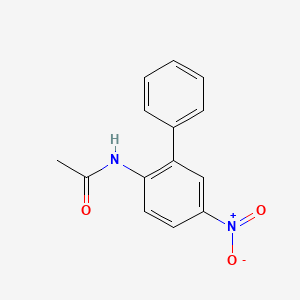

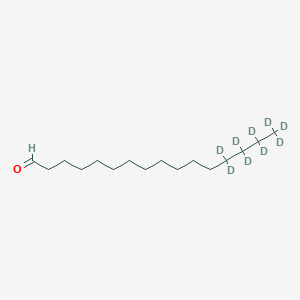
![6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11942658.png)
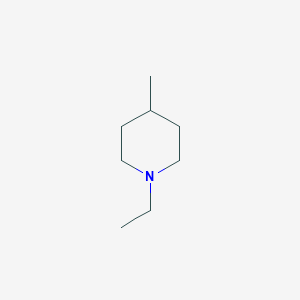
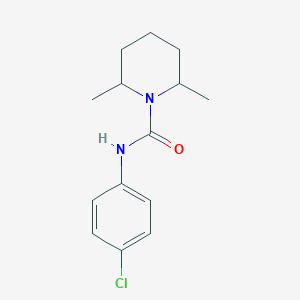

![7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11942671.png)
![2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol](/img/structure/B11942678.png)

![N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11942688.png)

